

Quantitative Efficacy of Kusunokinin in Animal Models

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Compound of Interest

Compound Name: Kusunokinin

Cat. No.: B3037756

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Kusunokinin has demonstrated significant anti-tumor activity in N-nitrosomethylurea (NMU)-induced mammary tumor rat models. The compound has been shown to reduce tumor growth and modulate key signaling pathways involved in cancer progression.

Parameter	Control Group	Kusunokini n (7.0 mg/kg)	Kusunokini n (14.0 mg/kg)	Kusunokini n (7.0 mg/kg) + Doxorubicin (0.5 mg/kg)	Reference
Tumor Inhibition Rate	-	56.1%	68.9%	82.9%	[1]

Table 1: Tumor Inhibition Rates in NMU-Induced Mammary Tumor Rats. This table summarizes the dose-dependent efficacy of (-)-**Kusunokinin** alone and in combination with Doxorubicin in reducing tumor growth.

Studies have shown that trans-(-)-**kusunokinin** decreases tumor growth and migration without significant side effects on blood parameters or renal and liver function[2][3]. The compound exhibits strong cytotoxicity against breast, colon, and lung cancer cells while showing low toxicity to normal fibroblast cells[4][5].

Experimental Protocols

The following section details the methodology for the in vivo evaluation of **Kusunokinin** in a rat mammary tumor model.

N-nitrosomethylurea (NMU)-Induced Mammary Tumor Rat Model

- Animal Model: Female Sprague-Dawley rats are typically used.
- Tumor Induction: Mammary tumors are induced by intraperitoneal injection of N-nitrosomethylurea (NMU).
- Treatment Groups:
 - Vehicle control group.
 - **Kusunokinin** treatment groups (e.g., 7.0 mg/kg and 14.0 mg/kg body weight).
 - Combination therapy group (e.g., **Kusunokinin** and a standard chemotherapeutic agent like doxorubicin).
- Administration: **Kusunokinin** is administered via an appropriate route, such as oral gavage or intraperitoneal injection, for a specified duration.
- Efficacy Evaluation:
 - Tumor volume and weight are measured periodically.
 - At the end of the study, tumors are excised for histopathological and molecular analysis.
 - Blood samples are collected to assess hematological and biochemical parameters to monitor for toxicity.
- Molecular Analysis: Tumor tissues are analyzed for the expression of proteins involved in cell proliferation, cell cycle, and metastasis (e.g., c-Src, PI3K, Akt, p-Erk1/2, c-Myc, E2f-1, cyclin B1, CDK1, E-cadherin, MMP-2, and MMP-9) using techniques like Western blotting[4][5].

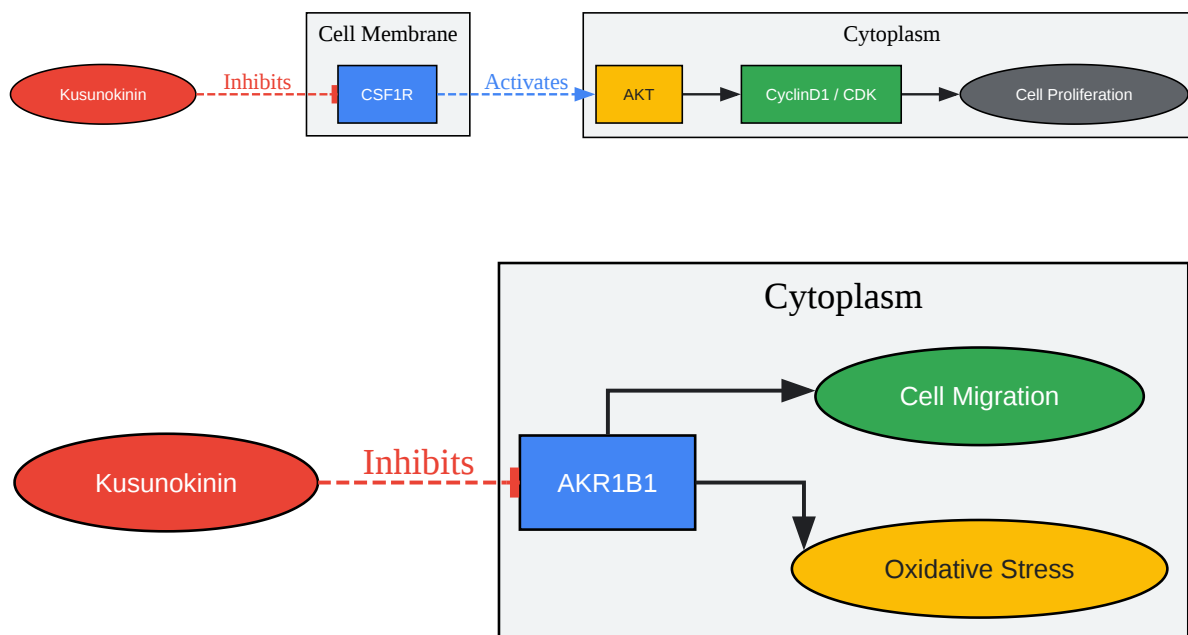
Signaling Pathways Modulated by Kusunokinin

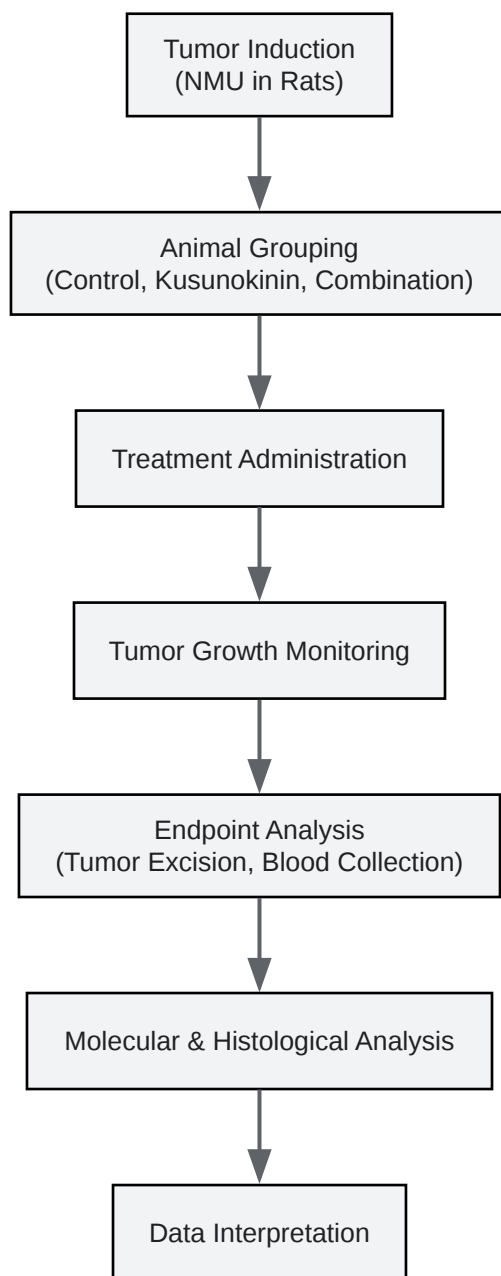
Kusunokinin exerts its anti-cancer effects by targeting multiple signaling pathways.

Computational and in vitro studies have identified key molecular targets.

CSF1R-AKT Signaling Pathway

Kusunokinin has been shown to bind to the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase receptor. This interaction inhibits the downstream AKT signaling pathway, which is crucial for cell proliferation and survival. The suppression of AKT subsequently affects downstream molecules like CyclinD1 and CDK[2].





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